
3-Chloro-4-ethoxy-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethoxy-1,2,5-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, chlorine, and oxygen atoms. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxyamine with thionyl chloride to form an intermediate, which is then reacted with a chlorinating agent to yield the desired compound. The reaction conditions often include the use of organic solvents such as dimethylformamide or tetrahydrofuran, and the presence of a catalyst like tetraethylammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, thiols, and alkoxides are commonly used. Conditions often involve mild heating and the use of polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids are employed to facilitate cyclization.
Major Products Formed
Substitution Products: Various substituted thiadiazoles with different functional groups.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Cyclized Products: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
3-Chloro-4-ethoxy-1,2,5-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties
Agriculture: Used as a building block for the synthesis of agrochemicals with herbicidal and fungicidal activities.
Materials Science: Employed in the development of advanced materials such as polymers and nanomaterials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxy-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular processes. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole: Known for its use as a nitrification inhibitor in soil.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Used as an intermediate in the synthesis of pharmaceutical compounds.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Employed in the development of β-adrenergic blocking agents.
Uniqueness
3-Chloro-4-ethoxy-1,2,5-thiadiazole stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C4H5ClN2OS |
|---|---|
Molecular Weight |
164.61 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C4H5ClN2OS/c1-2-8-4-3(5)6-9-7-4/h2H2,1H3 |
InChI Key |
QLHSAELBBONESC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NSN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)

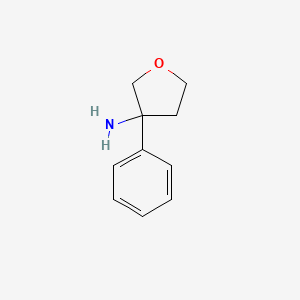
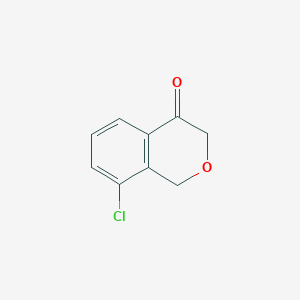
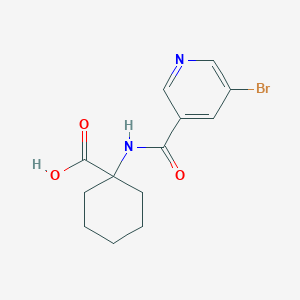
![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)
![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)
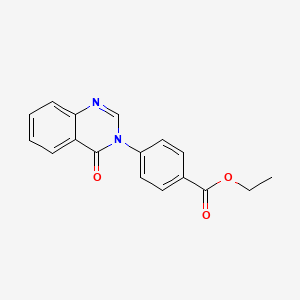


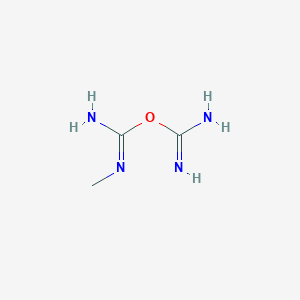
![[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12116811.png)
